molecular formula C₁₆H₁₇BrO₅ B1145565 (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin CAS No. 23982-52-7

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin

Cat. No.: B1145565
CAS No.: 23982-52-7
M. Wt: 369.21
InChI Key:
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Description

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin is an organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin typically involves multiple steps:

    Starting Material: The synthesis begins with 4-methyl-7-hydroxycoumarin.

    Etherification: The hydroxyl group at the 7-position is etherified with ethyl chloroformate to introduce the carbethoxymethoxy group.

    Bromination: The 2-position is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Techniques like recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin undergoes several types of chemical reactions:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The coumarin core can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various alkyl or aryl derivatives depending on the nucleophile used.

    Oxidation Products: Hydroxylated or carboxylated coumarins.

    Reduction Products: Reduced coumarin derivatives with altered fluorescence properties.

Scientific Research Applications

(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in imaging studies.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin involves its interaction with biological molecules:

    Molecular Targets: It can interact with enzymes, altering their activity.

    Pathways: The compound may affect cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-7-hydroxycoumarin: Lacks the bromoethyl and carbethoxymethoxy groups, resulting in different reactivity and applications.

    7-Ethoxy-4-methylcoumarin: Similar structure but with an ethoxy group instead of carbethoxymethoxy, affecting its solubility and biological activity.

Uniqueness

    Functional Groups:

    Applications: Its unique structure allows for diverse applications in various fields, from organic synthesis to biomedical research.

Properties

IUPAC Name

ethyl 2-[3-(2-bromoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO5/c1-3-20-15(18)9-21-11-4-5-12-10(2)13(6-7-17)16(19)22-14(12)8-11/h4-5,8H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVQSMDFFNLBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23982-52-7
Record name 1-[benzyl(methyl)amino]propan-2-on
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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